Lidocaine vs. Bupivacaine: 4.1-Fold Lower Motor Block Potency but Superior Cardiac Safety Profile
In an intrathecal administration study, bupivacaine exhibited a relative motor blocking potency ratio of 4.1 (95% CI 3.3 to 5.2) compared to lidocaine, indicating that bupivacaine is 4.1 times more potent for motor block [1]. The ED50 for motor block was 13.7 mg for lidocaine and 3.3 mg for bupivacaine. While bupivacaine's greater potency may be advantageous for prolonged surgical anesthesia, it is associated with a significantly higher risk of cardiotoxicity, including ventricular arrhythmias and cardiac arrest, which limits its utility in outpatient or office-based procedures where lidocaine's safety profile is preferred [2].
| Evidence Dimension | Motor Block Potency (Intrathecal ED50) |
|---|---|
| Target Compound Data | 13.7 mg (95% CI 13.1-14.3 mg) |
| Comparator Or Baseline | Bupivacaine: 3.3 mg (95% CI 2.9-3.7 mg) |
| Quantified Difference | Bupivacaine is 4.1 times more potent (95% CI 3.3-5.2, P < 0.0001) |
| Conditions | Intrathecal administration; up-down sequential allocation study in 60 ASA I-II women undergoing elective cesarean section. |
Why This Matters
Procurement for applications requiring motor-sparing or low-toxicity anesthesia should prioritize lidocaine over bupivacaine, particularly in settings where cardiovascular monitoring is limited.
- [1] Camorcia M, Capogna G, Lyons G, Columb M. Estimation of the minimum motor blocking potency ratio for intrathecal bupivacaine and lidocaine. Int J Obstet Anesth. 2008 Jul;17(3):223-7. View Source
- [2] Butterworth JF 4th, Strichartz GR. Molecular mechanisms of local anesthesia: a review. Anesthesiology. 1990 Apr;72(4):711-34. View Source
